molecular formula C₂₅H₃₆N₈O₉ B1151228 pGlu-Pro-Arg-MNA monoacetate

pGlu-Pro-Arg-MNA monoacetate

Cat. No.: B1151228
M. Wt: 592.6
InChI Key: NPFQYEIMISHQDL-FRKSIBALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Synthetic Peptide Substrates in Enzymology

Enzymes are biological catalysts that play crucial roles in virtually all cellular processes. To understand their function, mechanisms, and regulation, researchers often utilize synthetic peptide substrates. thermofisher.comscbt.com These are artificially created short chains of amino acids designed to mimic the natural substrates of specific enzymes, particularly proteases and kinases. scbt.com The use of synthetic peptides allows for the precise study of enzyme-substrate interactions, the mapping of enzyme binding sites, and the characterization of newly discovered enzymes. thermofisher.comnih.gov

The fundamental principle behind using synthetic substrates is the ability to measure enzyme activity in a controlled manner. scbt.com When an enzyme cleaves or modifies a synthetic peptide, a detectable signal is produced. This signal can be a change in color (chromogenic) or the emission of light (fluorogenic), allowing for the quantification of enzymatic activity. google.comscispace.com The design of these peptides is critical; they must be specific to the target enzyme to avoid cross-reactivity and ensure accurate measurements. scbt.comportlandpress.com

The synthesis of these peptides is a meticulous process, often involving solid-phase peptide synthesis (SPPS). portlandpress.combiosynth.com This method allows for the precise, stepwise addition of amino acids to a growing peptide chain, enabling the creation of custom sequences tailored to specific research applications. thermofisher.comportlandpress.com

Rationale for the Development of pGlu-Pro-Arg-MNA Monoacetate as a Research Tool

The development of this compound was driven by the need for a sensitive and specific substrate for a particular class of enzymes known as serine proteases, which includes thrombin. google.comsmolecule.com Thrombin is a key enzyme in the blood coagulation cascade, and its activity is tightly regulated. smolecule.com Dysregulation of proteases like thrombin can be associated with various diseases, making the development of sensitive assays for their activity crucial for research, diagnostics, and drug development. google.com

This compound is designed to mimic a cleavage site in human fibrinogen, a natural substrate of thrombin. targetmol.com This specificity makes it a valuable tool for studying the coagulation pathway and for assessing the activity of coagulation factors. smolecule.comtargetmol.com Its applications extend to coagulation studies, the development of diagnostic assays for thrombotic disorders, and research into the mechanisms of protein C activation, which is involved in anticoagulation. smolecule.com

The synthesis of this compound involves the sequential coupling of the amino acids pyroglutamic acid, proline, and arginine, followed by acetylation to form the monoacetate derivative. The final product is then purified to ensure high purity for experimental use. smolecule.com

Fundamental Role as a Chromogenic/Fluorogenic Probe in Protease Assays

The primary function of this compound in research is as a chromogenic and fluorogenic substrate. medchemexpress.commedchemexpress.comadooq.com It is used to measure the activity of proteases, particularly thrombin and other serine proteases. google.comsmolecule.com The peptide sequence, pGlu-Pro-Arg, is linked to a chromogenic or fluorogenic group. smolecule.com

When the target protease cleaves the peptide bond after the arginine residue, it releases the attached reporter molecule. smolecule.com In the case of a chromogenic assay, the released molecule is colored and can be quantified by measuring the absorbance of light at a specific wavelength. google.com For a fluorogenic assay, the released molecule is fluorescent, and its emission of light can be measured. google.comsmolecule.com Fluorogenic assays are generally more sensitive than chromogenic assays, allowing for the detection of very low enzyme concentrations. google.comresearchgate.net

This ability to generate a measurable signal upon enzymatic cleavage makes this compound a highly effective tool for:

Enzyme kinetics studies: Determining the rate of an enzyme's reaction. biosynth.com

Inhibitor screening: Identifying compounds that can block the activity of a specific protease. biosynth.com

Diagnostic assays: Measuring the activity of proteases in biological samples. google.comsmolecule.com

The sensitivity and specificity of this compound make it a reliable and indispensable tool in both fundamental laboratory research and the development of new therapeutic strategies. myskinrecipes.com

Properties

Molecular Formula

C₂₅H₃₆N₈O₉

Molecular Weight

592.6

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4)/t15-,16-,17-;/m0./s1

InChI Key

NPFQYEIMISHQDL-FRKSIBALSA-N

SMILES

CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3

Origin of Product

United States

Structural Design and Synthesis of Pglu Pro Arg Mna Monoacetate

Peptide Sequence (pGlu-Pro-Arg) Design Principles

The tripeptide sequence, pyroglutamyl-prolyl-arginine (pGlu-Pro-Arg), forms the core of the pGlu-Pro-Arg-MNA monoacetate molecule and is specifically designed for recognition and cleavage by certain serine proteases. The choice of these particular amino acids is crucial for the substrate's specificity and efficiency in enzymatic assays.

The primary target for this peptide sequence is Activated Protein C (APC), a key enzyme in the regulation of blood coagulation. APC exerts its anticoagulant effect by proteolytically inactivating Factors Va and VIIIa. The pGlu-Pro-Arg sequence mimics the cleavage site recognized by APC, making it an effective substrate for measuring APC activity. The specificity of this sequence ensures that the substrate is selectively cleaved by the intended enzyme, minimizing interference from other proteases that may be present in a biological sample.

The design incorporates the following key features:

Arginine (Arg) at the P1 position (the amino acid immediately preceding the cleavage site) is a common recognition motif for many serine proteases, including thrombin and APC.

Proline (Pro) at the P2 position introduces a conformational constraint on the peptide backbone, which can enhance the specificity of the interaction with the target enzyme.

Pyroglutamic acid (pGlu) at the N-terminus is a cyclized form of glutamic acid. This modification protects the peptide from degradation by aminopeptidases, thereby increasing its stability in biological assays.

SubstrateEnzymeKm (µM)kcat (s⁻¹)
pGlu-Pro-Arg-pNAActivated Protein CData not readily availableData not readily available
Generic Substrate 1 for APCActivated Protein CValue 1Value 2
Generic Substrate 2 for APCActivated Protein CValue 3Value 4

Reporter Group (MNA) Integration for Signal Generation

To enable the detection and quantification of enzymatic activity, the peptide sequence is coupled to a reporter group. In pGlu-Pro-Arg-MNA, this function is fulfilled by 4-methoxy-2-naphthylamine (B556539) (MNA), a fluorogenic moiety.

Initially, the MNA group is linked to the C-terminus of the arginine residue via an amide bond. In this state, the fluorescence of the MNA is quenched. Upon enzymatic cleavage of the bond between arginine and MNA by the target protease, the free MNA is released into the solution. The liberated 4-methoxy-2-naphthylamine is fluorescent, and the increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme.

The choice of MNA as a reporter group offers several advantages:

High Sensitivity: Fluorometric assays are generally more sensitive than colorimetric assays, allowing for the detection of lower enzyme concentrations.

Favorable Spectroscopic Properties: The released MNA exhibits distinct excitation and emission spectra, which allows for its detection with minimal interference from other components in the assay mixture. While specific data for 4-methoxy-2-naphthylamine is not always published, the related compound 1-Naphthylamine has an excitation peak at approximately 316 nm and an emission peak at 434 nm. aatbio.com

Signal Generation: The enzymatic reaction directly generates a fluorescent signal, providing a continuous and real-time measurement of enzyme activity.

FluorophoreExcitation Wavelength (nm)Emission Wavelength (nm)
4-methoxy-2-naphthylamine (estimated)~320-340~420-440
1-Naphthylamine (for comparison)316434

Solid-Phase Peptide Synthesis Methodologies for Compound Derivatization

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of amino acids into a peptide chain.

The general steps for the synthesis of the peptide portion of the molecule are as follows:

Resin Attachment: The C-terminal amino acid, arginine, is first attached to an insoluble solid support (resin). The side chain of arginine is protected to prevent unwanted side reactions.

Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the resin-bound arginine is removed.

Coupling: The next amino acid in the sequence, proline, with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the arginine.

Repetition: The deprotection and coupling steps are repeated for the final amino acid, pyroglutamic acid.

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.

The derivatization with the MNA reporter group at the C-terminus requires a modification of the standard SPPS protocol. One common strategy involves coupling the MNA to the C-terminal arginine before its attachment to the resin or while the peptide is still on the solid support. This ensures the specific placement of the reporter group at the desired location.

Following the synthesis and derivatization, the crude peptide is purified, typically by high-performance liquid chromatography (HPLC), to yield the final, highly pure pGlu-Pro-Arg-MNA.

Acetate (B1210297) Counterion Significance in Compound Formulation

The final component of the this compound compound is the acetate counterion. During the synthesis and purification of peptides, particularly with the use of trifluoroacetic acid (TFA) for cleavage from the resin, the final product is often obtained as a TFA salt. However, for many biological applications, it is desirable to exchange the TFA counterion for a more biocompatible one, such as acetate.

The significance of the acetate counterion in the formulation of pGlu-Pro-Arg-MNA lies in several key advantages:

Biocompatibility: Acetate is a naturally occurring physiological ion and is generally considered to be more biocompatible and less cytotoxic than TFA. nih.govgenscript.com Residual TFA in a peptide sample can interfere with cellular assays and other biological experiments. nih.govgenscript.com

Improved Stability: The choice of counterion can influence the stability of the peptide. In some cases, acetate salts of peptides have been shown to have better long-term stability compared to their TFA counterparts. nih.gov

Reduced Interference in Assays: TFA can sometimes interfere with certain analytical techniques and biological assays. Replacing it with acetate can lead to more reliable and reproducible results.

The process of exchanging the counterion typically involves techniques such as ion-exchange chromatography or repeated lyophilization from an acetate-containing solution. The presence of the acetate counterion ensures that the pGlu-Pro-Arg-MNA is in a form that is both stable and suitable for its intended use in sensitive enzymatic assays.

CounterionAdvantagesDisadvantages
Acetate (CH₃COO⁻)- High biocompatibility
  • Generally low cytotoxicity
  • Can improve peptide stability
  • - May be more challenging to remove water during lyophilization
    Trifluoroacetate (CF₃COO⁻)- Easily introduced during synthesis and purification- Potential for cytotoxicity
  • Can interfere with biological assays
  • May negatively impact peptide stability
  • Enzymatic Mechanisms of Action: Substrate Recognition and Cleavage

    General Principles of Protease Substrate Specificity

    Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides. Their action is not indiscriminate; rather, they exhibit a high degree of substrate specificity, preferentially cleaving peptide bonds adjacent to specific amino acid residues or sequences. This specificity is dictated by the three-dimensional structure of the enzyme's active site, which contains a series of binding pockets or subsites.

    The standard nomenclature, proposed by Schechter and Berger, designates the amino acid residues of the substrate as P1, P2, P3, etc., in the N-terminal direction from the scissile bond, and P1', P2', P3', etc., in the C-terminal direction. The corresponding binding pockets on the enzyme are termed S1, S2, S3 and S1', S2', S3', respectively. The interaction between the side chains of the substrate's P residues and the enzyme's S subsites is a primary determinant of binding affinity and specificity. The S1 pocket, in particular, is often considered the principal specificity determinant, as it accommodates the amino acid residue (P1) immediately N-terminal to the cleaved bond.

    P1-P4 Subsite Recognition by Target Enzymes

    The peptide sequence of the substrate, pGlu-Pro-Arg-MNA, is designed to be recognized by specific serine proteases that show a preference for arginine at the P1 position. The sequence can be broken down according to the Schechter and Berger nomenclature, assuming cleavage occurs at the Arg-MNA bond:

    P1: Arginine (Arg)

    P2: Proline (Pro)

    P3: Pyroglutamic acid (pGlu)

    Enzymes such as thrombin and urokinase-type plasminogen activator (uPA) are known to cleave substrates with Arg at the P1 position.

    Thrombin: This key enzyme in the coagulation cascade demonstrates a strong preference for Arg at the P1 position and, notably, Pro at the P2 position. nih.govnih.gov The presence of Proline at P2 introduces a conformational rigidity to the substrate backbone that is favorably accommodated by the S2 subsite of thrombin. nih.govnih.gov Studies on thrombin's extended substrate recognition have confirmed that the P2-Pro and P1-Arg combination is a critical determinant for efficient cleavage. nih.govnih.govresearchgate.net The S1 pocket of thrombin contains an aspartic acid residue at its base, which forms a salt bridge with the positively charged guanidinium (B1211019) group of the P1 Arginine, anchoring the substrate for catalysis. monash.edu

    Urokinase-type Plasminogen Activator (uPA): uPA is another serine protease involved in fibrinolysis and tissue remodeling that shows a distinct preference for Arg at the P1 position. nih.govwikipedia.org While its specificity at the P2 position is less stringent than that of thrombin, the pGlu-Pro-Arg sequence is recognized and cleaved by uPA. nih.govchromogenicsubstrates.com The amidolytic activity of urokinase has been demonstrated using the similar chromogenic substrate pyro-Glu-Gly-Arg-pNA. chromogenicsubstrates.com

    The pyroglutamic acid at the P3 position serves to block the N-terminus, preventing degradation by aminopeptidases and providing a more defined substrate for the target endopeptidases.

    Table 1: Substrate Recognition Sites for pGlu-Pro-Arg-MNA

    Substrate Position Amino Acid Target Enzyme Subsite Key Interactions
    P3 pGlu S3 N-terminal blocking
    P2 Pro S2 Favorable hydrophobic interactions, particularly with thrombin
    P1 Arg S1 Primary specificity determinant; ionic interaction with acidic residue (e.g., Asp) in S1 pocket

    Hydrolysis of the Arg-MNA Amide Bond

    The catalytic action of serine proteases on pGlu-Pro-Arg-MNA culminates in the hydrolysis of the amide bond between the carboxyl group of arginine and the amino group of 4-methoxy-2-naphthylamine (B556539) (MNA). This reaction follows the general mechanism of serine protease catalysis, which involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, typically consisting of Serine (Ser), Histidine (His), and Aspartic acid (Asp).

    The hydrolysis mechanism can be summarized in the following steps:

    Substrate Binding: The substrate binds to the enzyme's active site, with the P1 Arginine side chain fitting into the S1 specificity pocket.

    Nucleophilic Attack: The catalytic Serine's hydroxyl group, made highly nucleophilic by the adjacent Histidine (which is, in turn, oriented by the Aspartic acid), attacks the carbonyl carbon of the P1 Arginine. This forms a transient, high-energy tetrahedral intermediate.

    Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the Arg-MNA amide bond. The MNA moiety, acting as the leaving group, accepts a proton from the Histidine residue. This results in the formation of a covalent acyl-enzyme intermediate, where the peptide portion of the substrate is attached to the catalytic Serine.

    Deacylation: A water molecule enters the active site and is activated by the Histidine residue. The activated water molecule (as a hydroxide (B78521) ion) performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

    Product Release: This second intermediate collapses, cleaving the covalent bond between the peptide and the Serine residue. The peptide product is released, and the catalytic triad is regenerated, ready for another catalytic cycle.

    This enzymatic process is significantly faster than the spontaneous chemical hydrolysis of an amide bond, which is a very slow reaction under physiological conditions. youtube.com

    Fluorophore/Chromophore Release and Detection Principles

    The cleavage of the Arg-MNA bond by the target protease releases the 4-methoxy-2-naphthylamine (MNA) molecule. medchemexpress.com MNA is a fluorogenic and chromogenic compound, meaning its optical properties change upon release from the peptide substrate.

    In the intact substrate (pGlu-Pro-Arg-MNA): The MNA moiety is part of an amide linkage. In this state, its fluorescence is typically quenched, and its absorbance spectrum is different from that of the free amine.

    Upon enzymatic cleavage: The release of free MNA results in a significant increase in fluorescence intensity and/or a change in absorbance.

    This change in optical properties forms the basis of the assay. The rate of MNA release is directly proportional to the enzymatic activity under conditions where the substrate is not limiting.

    Detection Principles:

    Fluorometric Detection: The increase in fluorescence is monitored over time using a fluorometer. The sample is excited at the excitation maximum of free MNA (approximately 335-340 nm), and the emission is measured at its emission maximum (approximately 420-430 nm). This method is highly sensitive, allowing for the detection of low levels of protease activity.

    Colorimetric/Spectrophotometric Detection: Free MNA can also be detected by spectrophotometry. Often, a coupling reaction is employed where the released MNA reacts with a diazonium salt (e.g., Fast Garnet GBC) to produce a highly colored azo dye. The absorbance of this dye is then measured at a specific wavelength (e.g., 520-550 nm). The rate of color development is proportional to the enzyme activity. Alternatively, the change in absorbance of MNA itself can be monitored directly.

    The choice between fluorometric and colorimetric detection depends on the required sensitivity, the available instrumentation, and the specific experimental conditions.

    Table 2: Optical Properties for Detection

    State Detection Method Principle Wavelength (approx.)
    Intact Substrate - Low fluorescence/absorbance -
    Free MNA (Post-Cleavage) Fluorometry Increase in fluorescence Ex: 335-340 nm, Em: 420-430 nm
    Free MNA (Post-Cleavage) Spectrophotometry Change in absorbance or reaction with coupling agent to produce colored product Varies with method/coupling agent

    Target Enzymes and Physiological Systems Under Investigation with Pglu Pro Arg Mna Monoacetate

    Serine Proteases as Primary Targets

    pGlu-Pro-Arg-MNA monoacetate is engineered to be a target for specific serine proteases, a class of enzymes characterized by a serine residue in their active site that is crucial for their catalytic function. smolecule.com These enzymes are central to numerous physiological processes, including blood coagulation, fibrinolysis, and inflammation. The primary utility of this compound lies in its application as a substrate in biochemical assays to quantify the activity of these enzymes. smolecule.com Upon enzymatic cleavage of the peptide bond C-terminal to the arginine residue, the fluorescent moiety, 7-amino-4-methylcoumarin (B1665955) (MNA), is released. The resulting increase in fluorescence intensity can be measured over time, providing a direct quantification of the enzyme's activity. smolecule.com

    The specificity of the substrate is largely determined by its tripeptide sequence, pGlu-Pro-Arg. Many serine proteases involved in coagulation exhibit high specificity for the amino acid sequence of their target proteins. nih.gov The presence of Proline at the P2 position (second residue from the cleavage site) and Arginine at the P1 position (immediately preceding the cleavage site) makes this substrate particularly suitable for a subset of proteases within the coagulation and anticoagulation systems. nih.govnih.gov

    Thrombin (EC 3.4.21.5) Activity Elucidation

    One of the principal enzymes studied using this compound is thrombin (also known as Factor IIa), the key serine protease in the blood coagulation cascade. smolecule.comnih.govexpasy.org Thrombin's central role includes converting soluble fibrinogen into insoluble fibrin (B1330869) strands, activating platelets, and activating other coagulation factors to amplify its own generation. nih.govnih.gov Given its pivotal function, the precise measurement of thrombin activity is critical in both research and clinical diagnostics. Assays utilizing fluorogenic substrates like this compound provide a continuous and sensitive method for monitoring thrombin's enzymatic activity. nih.gov

    The specificity of this compound for thrombin is rooted in the enzyme's well-defined substrate preferences. monash.edu Thrombin's active site has specific pockets that recognize and bind to the amino acid side chains of its substrates. Extensive research has identified a consensus recognition sequence for thrombin. nih.govnih.govresearchgate.net The most critical residue is Arginine at the P1 position, which fits into the primary specificity pocket (S1) of the enzyme. monash.edu The presence of a Proline residue at the P2 position is also highly favored and significantly enhances the rate of cleavage. nih.govnih.govresearchgate.net

    The peptide sequence of pGlu-Pro-Arg-MNA directly corresponds to these preferred residues, explaining its high sensitivity as a thrombin substrate. The table below summarizes key findings from studies on thrombin's substrate specificity, highlighting the importance of the P2 and P1 positions.

    Substrate PositionPreferred Residue(s)Impact on Cleavage Efficiency
    P2 Proline (Pro)Mutation of P2-Pro can lead to a ~20-fold reduction in cleavage rate. nih.govnih.govresearchgate.net
    P1 Arginine (Arg)Essential for binding to the S1 specificity pocket; substitution dramatically reduces or abolishes cleavage. monash.edu
    P1' Small, non-acidic residues (Ser, Ala, Gly, Thr)The nature of the residue following the cleavage site influences reaction kinetics. nih.govnih.gov
    P2' Not acidicInsertion of an acidic residue (e.g., Aspartic acid) can reduce cleavage by ~15 times. nih.gov

    Protein C (EC 3.4.21.69) Activity Characterization

    This compound is also widely utilized as a chromogenic substrate to characterize the activity of Activated Protein C (APC). medchemexpress.commedchemexpress.comqmul.ac.uk Protein C is a vitamin K-dependent zymogen that, upon activation by the thrombin-thrombomodulin complex, becomes a potent anticoagulant serine protease. creative-enzymes.comexpasy.orggenome.jp APC's primary function is to inactivate coagulation cofactors Va and VIIIa, thereby down-regulating thrombin generation. qmul.ac.uk Photometric and fluorometric methods using substrates like pGlu-Pro-Arg-MNA are common for measuring Protein C activity in plasma. medchemexpress.commedchemexpress.com

    The Protein C pathway is a critical natural anticoagulant system. expasy.org Deficiencies in this pathway can lead to an increased risk of thrombosis. Research in this area focuses on understanding the mechanisms of Protein C activation and its subsequent anticoagulant functions. Functional assays are essential to distinguish between a quantitative deficiency of the protein and a qualitative defect where the protein is present but non-functional. Assays employing this compound measure the functional activity of APC. In these assays, Protein C from a plasma sample is first activated (commonly using an activator from snake venom), and the resulting APC's ability to cleave the chromogenic substrate is then quantified. medchemexpress.com This provides a measure of the patient's potential to generate functional APC and regulate coagulation.

    Other Coagulation Factors and Fibrinolysis Enzymes

    While thrombin and APC are the primary targets, the pGlu-Pro-Arg sequence can be recognized by other serine proteases involved in hemostasis, albeit often with different efficiencies. The fibrinolytic system, responsible for breaking down blood clots, is also regulated by a cascade of serine proteases. nih.govnih.gov

    Research has explored a variety of peptide-based chromogenic substrates to assess different components of the coagulation and fibrinolytic systems. For instance, substrates with different peptide sequences are used to specifically measure the activity of Factor Xa or plasmin. nih.gov While pGlu-Pro-Arg-MNA is highly sensitive for thrombin, its utility can extend to studying the broader crosstalk between coagulation and fibrinolysis, or to screen for inhibitors that may affect multiple related enzymes. The table below lists related enzymes and the types of substrates often used in their functional assessment.

    EnzymeTypical Substrate Sequence MoietyPhysiological Role
    Factor Xa e.g., Ile-Glu-Gly-ArgConverts prothrombin to thrombin. nih.gov
    Plasmin e.g., Val-Leu-LysDegrades fibrin clots. nih.gov
    Plasma Kallikrein e.g., Pro-Phe-ArgInvolved in the contact activation pathway and inflammation. nih.gov
    Activated Protein C pGlu-Pro-ArgInactivates Factors Va and VIIIa. medchemexpress.com
    Thrombin pGlu-Pro-ArgConverts fibrinogen to fibrin; activates platelets and factors. smolecule.com

    The principal application of this compound is within the physiological system of hemostasis, the process that causes bleeding to stop. Its chemical structure has been specifically designed to be recognized and cleaved by key enzymes involved in the coagulation cascade.

    The primary enzyme target for this substrate is Activated Protein C (APC) . smolecule.com Protein C is a crucial anticoagulant protein that, when activated, plays a significant role in regulating blood coagulation and inflammation. Assays using this compound are frequently employed to determine Protein C activity in research and clinical laboratory settings.

    Another key enzyme within the hemostasis system that is studied using this substrate is thrombin . smolecule.com Thrombin is a central serine protease in the coagulation cascade that converts fibrinogen into fibrin, leading to the formation of a blood clot. The ability of this compound to act as a substrate for thrombin makes it a valuable tool for investigating coagulation pathways and the efficacy of anticoagulant therapies. smolecule.com

    The use of this substrate is integral to coagulation studies, aiding in the development of diagnostic assays for thrombotic disorders and in research aimed at understanding the mechanisms of Protein C activation. smolecule.com

    Comparative Protease Substrate Profiling

    While this compound is established as a substrate for Activated Protein C and thrombin, its utility in broader comparative protease substrate profiling is not extensively documented in publicly available research. The specificity of a protease for its substrate is a critical aspect of its biological function. Comparative profiling using a single substrate against a panel of proteases can yield valuable insights into their relative activities and specificities.

    Ideally, such studies would generate kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), for the hydrolysis of this compound by various proteases. This data would allow for a quantitative comparison of enzyme efficiency. However, at present, detailed comparative studies featuring a wide range of proteases and their kinetic data with respect to this particular substrate are not readily found in the scientific literature. The primary focus remains on its application within the coagulation system.

    Table 1: Investigated Proteases and this compound

    Target Enzyme Physiological System Role of Substrate
    Activated Protein C (APC) Hemostasis Measurement of anticoagulant activity

    This table is based on the primary applications of this compound as identified in biochemical assays.

    Investigation of Enzyme Systems Beyond Hemostasis

    The application of this compound appears to be highly specialized and predominantly confined to the field of hemostasis. A comprehensive search of scientific literature did not yield any studies demonstrating the use of this substrate in the investigation of enzyme systems beyond blood coagulation.

    While serine proteases are ubiquitous and play critical roles in various other physiological and pathological processes, including inflammation, neuroscience, and cancer biology, there is no evidence to suggest that this compound is currently being used as a tool to study enzymes in these fields. molnova.comalfagen.com.trglpbio.comglpbio.cn The specificity of its tripeptide sequence likely limits its utility for proteases with different substrate preferences. Therefore, its application in broader biochemical and medical research outside of hemostasis has not been established.

    Methodological Applications of Pglu Pro Arg Mna Monoacetate in Biochemical and Pharmacological Research

    Spectrophotometric and Fluorometric Assay Development

    The cleavage of the amide bond between the arginine residue and the MNA group by a target protease is the central principle behind the use of pGlu-Pro-Arg-MNA monoacetate in enzyme assays. The release of free MNA results in a measurable change in the optical properties of the solution, which can be quantified using spectrophotometric or fluorometric methods.

    This compound is a chromogenic and fluorogenic substrate designed for the quantitative measurement of protease activity. smolecule.commedchemexpress.com When the substrate is intact, the MNA moiety exhibits minimal fluorescence. Upon enzymatic cleavage by a specific protease, such as thrombin or activated protein C, the liberated MNA molecule becomes highly fluorescent. smolecule.com The rate of increase in fluorescence intensity, which can be monitored continuously using a fluorometer, is directly proportional to the activity of the protease in the sample.

    This principle allows for real-time tracking of the enzymatic reaction. The assay's sensitivity is a key advantage, enabling the detection of low levels of protease activity in various biological samples. This method is widely applied in coagulation studies and in the development of diagnostic assays for disorders related to blood clotting. smolecule.com

    To achieve accurate and reproducible measurements of enzyme activity, the assay conditions must be carefully optimized for each specific protease. Several factors significantly influence the rate of the enzymatic reaction and must be considered. nih.gov

    pH and Buffer Composition: Enzymes exhibit maximal activity within a specific pH range. Therefore, selecting a buffer system that maintains the optimal pH for the target protease is critical.

    Temperature: Enzyme activity is highly dependent on temperature. Assays are typically performed at a constant, controlled temperature (e.g., 37°C) that ensures optimal and stable enzyme function.

    Enzyme Concentration: The reaction rate should be proportional to the enzyme concentration. Researchers must determine a concentration range where the assay response is linear.

    Substrate Concentration: The concentration of this compound can affect the reaction kinetics. The concentration is often set around the Michaelis constant (Km) value to ensure sensitivity to changes in enzyme activity.

    The process of optimization often involves systematically varying one parameter while keeping others constant to identify the conditions that yield the highest and most stable enzymatic activity. scielo.br

    Enzyme Kinetic Parameter Determination (e.g., Km, Vmax, kcat)

    This compound is an effective substrate for determining fundamental kinetic parameters of proteases according to the Michaelis-Menten model. nih.gov By measuring the initial reaction velocity (V₀) at various concentrations of the substrate, key constants can be calculated:

    Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

    Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

    kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

    These parameters are crucial for characterizing the catalytic efficiency and substrate specificity of an enzyme.

    Table 1: Hypothetical Kinetic Parameters for Thrombin with this compound

    Substrate Concentration [S] (µM)Initial Velocity (V₀) (RFU/min)
    5150
    10260
    20410
    40590
    80750
    160850
    Calculated Parameters:
    Km: ~25 µM
    Vmax: ~950 RFU/min

    Screening for Protease Inhibitors and Activators

    The reliability and adaptability of assays using this compound make it highly suitable for high-throughput screening (HTS) campaigns to identify novel protease inhibitors or activators. caymanchem.com In such screens, a large library of chemical compounds is tested for its ability to modulate the activity of a target protease. A decrease in the rate of MNA release indicates potential inhibition, while an increase suggests activation.

    This substrate is particularly useful for studying competitive inhibitors, which bind to the enzyme's active site and compete directly with the substrate. In the presence of a competitive inhibitor, the apparent Km of the substrate increases, while the Vmax remains unchanged. By measuring the enzyme kinetics at different inhibitor concentrations, the inhibition constant (Ki), which quantifies the inhibitor's potency, can be determined.

    Table 2: Effect of a Hypothetical Competitive Inhibitor on Thrombin Kinetics

    Inhibitor Concentration (nM)Apparent Km (µM)Vmax (RFU/min)
    0 (Control)25950
    1045950
    2068950
    50115950

    This compound is also employed in the characterization of mechanism-based inhibitors (also known as suicide inhibitors). These compounds are initially unreactive but are converted by the target enzyme's catalytic action into a highly reactive molecule that covalently binds to and irreversibly inactivates the enzyme. nih.gov In such studies, the substrate is used to measure the rate of enzyme activity loss over time in the presence of the inhibitor. This allows researchers to determine the kinetics of inactivation and elucidate the inhibitor's mechanism of action. The continuous assay format is ideal for monitoring the time-dependent decrease in enzyme function as it is progressively inactivated.

    High-Throughput Screening (HTS) Methodologies

    The properties of this compound make it well-suited for high-throughput screening (HTS) campaigns, which are essential for the discovery of novel enzyme inhibitors or modulators. HTS involves the rapid, automated testing of large numbers of compounds for their effect on a specific biological target. Fluorogenic substrates like pGlu-Pro-Arg-MNA are particularly advantageous in this context.

    In a typical HTS assay for a protease that cleaves this substrate, the enzyme, substrate, and a compound from a chemical library are combined in the wells of a microtiter plate. Enzymatic cleavage of the pGlu-Pro-Arg-MNA liberates the MNA group, resulting in an increase in fluorescence. This signal is directly proportional to the enzyme's activity. Inhibitors of the enzyme will prevent or reduce substrate cleavage, leading to a diminished or absent fluorescent signal. This allows for the rapid identification of "hits" from large compound libraries.

    The use of fluorogenic peptide libraries in solution-phase microarrays is a powerful HTS strategy for profiling the substrate specificity of proteases. nih.govsinica.edu.tw While not always specifying pGlu-Pro-Arg-MNA, these methods utilize substrates with a similar design—a peptide sequence linked to a fluorescent reporter. sinica.edu.twpnas.org This approach allows for the simultaneous screening of numerous substrates against one or more enzymes, or a library of compounds against a specific enzyme-substrate pair, in a miniaturized format that conserves reagents and increases throughput. sinica.edu.tw The high sensitivity of fluorescence detection enables the use of low concentrations of enzymes and substrates, which is critical for cost-effective screening of large libraries. pnas.org

    Table 1: Application of this compound in a Hypothetical HTS Assay

    Parameter Description Example Value
    Assay Principle Inhibition of protease activity measured by a decrease in fluorescence.
    Enzyme Serine Protease (e.g., Thrombin, Prolyl Oligopeptidase) 10 nM
    Substrate This compound 25 µM
    Detection Fluorescence of released MNA Excitation: 340 nm, Emission: 425 nm
    Format 384-well or 1536-well microtiter plates

    | Application | Screening for selective enzyme inhibitors. | |

    In Vitro Applications in Recombinant Enzyme Systems

    In vitro studies using purified recombinant enzymes are fundamental to understanding enzyme function, kinetics, and inhibition. This compound is frequently employed as a substrate in these controlled environments to characterize the activity of specific serine proteases.

    The primary application is in determining key kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat). By measuring the initial rate of MNA release at various substrate concentrations, researchers can construct Michaelis-Menten plots to calculate these values. This information is crucial for comparing the efficiency of different enzymes or the effect of mutations on catalytic activity.

    This substrate is particularly useful for studying proteases involved in the coagulation cascade, such as thrombin and activated protein C (APC), as well as other proteases like prolyl oligopeptidase (POP). smolecule.comnih.gov POP is a serine protease that cleaves small, proline-containing peptides and has been implicated in various physiological processes. nih.govresearchgate.net Using pGlu-Pro-Arg-MNA, researchers can precisely measure the activity of recombinant POP and screen for potent and selective inhibitors. nih.gov The sensitivity of fluorogenic substrates allows for the detection of enzyme activity at very low concentrations, down to the picomolar or even femtomolar range for some highly active proteases. nih.gov

    Table 2: Kinetic Analysis of a Recombinant Serine Protease using this compound

    Enzyme Substrate Concentration Range (µM) Apparent KM (µM) Apparent kcat (s-1) kcat/KM (M-1s-1)
    Recombinant Thrombin 0.5 - 100 15 120 8.0 x 106
    Recombinant Activated Protein C 1 - 200 50 30 6.0 x 105
    Recombinant Prolyl Oligopeptidase 5 - 500 150 15 1.0 x 105

    Note: The values presented are hypothetical and for illustrative purposes.

    Ex Vivo Studies with Biological Samples (e.g., Plasma, Cell Lysates)

    Beyond purified enzyme systems, this compound is a valuable reagent for measuring protease activity in complex biological samples, such as blood plasma and cell lysates. These ex vivo studies provide insights into the physiological or pathological state of an organism.

    A prominent application is the measurement of activated protein C (APC) activity in plasma. smolecule.commedchemexpress.com Protein C is a crucial anticoagulant, and its activity levels are important for diagnosing and monitoring certain thrombotic disorders. smolecule.comglpbio.com In this assay, an activator is added to a plasma sample to convert protein C to APC. Subsequently, this compound is added, and the rate of color or fluorescence development is measured, which corresponds to the level of APC activity. medchemexpress.commedchemexpress.com This chromogenic assay is often integrated into coagulation testing systems. medchemexpress.com

    When working with complex biological matrices like plasma or cell lysates, potential interference from other components is a key consideration. The presence of endogenous inhibitors or other proteases that can cleave the substrate may affect the accuracy of the results. Therefore, assays are often designed with specific activators, inhibitors, and buffer conditions to ensure the measured activity is predominantly from the enzyme of interest. Despite these challenges, the use of specific substrates like pGlu-Pro-Arg-MNA provides a reliable method for quantifying enzyme function in a more physiologically relevant context than purified systems.

    Table 3: Measurement of Activated Protein C Activity in Human Plasma

    Parameter Description
    Sample Type Citrated Human Plasma
    Assay Principle Chromogenic measurement of APC activity.
    Procedure 1. Plasma is incubated with a specific Protein C activator.
    2. This compound is added as the substrate.
    3. The rate of change in absorbance is measured (e.g., at 405 nm).
    Interpretation The rate of color development is proportional to the APC activity in the plasma sample.

    | Clinical Relevance | Used in the diagnosis of Protein C deficiency and assessment of thrombotic risk. smolecule.com |

    Advanced Research Studies Utilizing Pglu Pro Arg Mna Monoacetate

    Elucidation of Enzyme-Substrate Interaction Dynamics

    The specific peptide sequence of pGlu-Pro-Arg-MNA monoacetate mimics the natural cleavage sites of several serine proteases, particularly those involved in the blood coagulation cascade. This molecular mimicry allows researchers to study the kinetics of enzyme-substrate interactions in a controlled and quantifiable manner. When a target protease, such as thrombin or activated protein C (APC), binds to and cleaves the substrate, the 4-methoxy-2-naphthylamine (B556539) (MNA) group is released, resulting in a detectable change in absorbance. This property is fundamental to determining key kinetic parameters that define the efficiency and specificity of an enzyme.

    While specific kinetic data for this compound is not always readily available in public literature, the principles of its use in determining these parameters are well-established. For instance, in a typical experiment, the initial rate of MNA release is measured at various substrate concentrations while keeping the enzyme concentration constant. By plotting the reaction velocity against the substrate concentration, researchers can derive the K_m and V_max (maximum reaction velocity), from which k_cat can be calculated. These studies are crucial for understanding how modifications to the enzyme or substrate, or the presence of inhibitors, can affect the catalytic process.

    Comparative Analysis with Other Synthetic Peptide Substrates (e.g., Tos-Gly-Pro-Arg-ANBA-IPA)

    The selection of an appropriate synthetic substrate is critical for the accuracy and sensitivity of any enzyme assay. Consequently, comparative studies of different chromogenic substrates are essential. A notable example of another synthetic substrate is Tos-Gly-Pro-Arg-ANBA-IPA. While both this compound and Tos-Gly-Pro-Arg-ANBA-IPA are designed to be cleaved by similar proteases, their distinct chemical structures can lead to differences in their kinetic properties and specificity.

    A comparative study on chromogenic substrates for activated protein C (APC) evaluated substrates with similar peptide sequences, such as S-2366 (pyroGlu-Pro-Arg-pNA), which is structurally analogous to pGlu-Pro-Arg-MNA. nih.gov The study highlighted that S-2366 was the most specific for activated Protein C when compared to other substrates like CBS 65-25 (Lys-Pro-Arg-pNA) and SPECTROZYME PCa (Lys-Pro-Arg-pNA). nih.gov This suggests that the N-terminal pyroglutamic acid residue in pGlu-Pro-Arg-MNA likely plays a significant role in its specificity for certain proteases.

    The choice of the chromogenic leaving group (MNA in pGlu-Pro-Arg-MNA versus p-nitroaniline in S-2366) also influences the spectrophotometric properties of the assay, such as the wavelength of maximum absorbance and the molar extinction coefficient of the released chromophore. These factors directly impact the sensitivity of the assay.

    The following interactive table provides a conceptual framework for comparing synthetic peptide substrates based on key performance parameters.

    FeatureThis compoundTos-Gly-Pro-Arg-ANBA-IPA
    Target Enzymes Thrombin, Activated Protein C, etc.Thrombin, other serine proteases
    Chromophore 4-methoxy-2-naphthylamine (MNA)p-Nitroaniline (pNA) derivative
    Specificity High for specific proteasesVariable depending on the target enzyme
    Kinetic Parameters Enzyme-dependent K_m and k_catEnzyme-dependent K_m and k_cat
    Assay Principle ColorimetricColorimetric

    Role in the Development of Novel Enzymatic Assays

    The reliable and specific nature of this compound has been instrumental in the development of novel and improved enzymatic assays, particularly for factors in the coagulation system. These chromogenic assays offer several advantages over traditional clot-based assays, including higher precision, better sensitivity, and amenability to automation. nih.gov

    One of the most significant applications of substrates like pGlu-Pro-Arg-MNA is in the functional assessment of Protein C. Assays for Protein C activity are crucial for diagnosing congenital or acquired deficiencies of this natural anticoagulant, which can lead to an increased risk of thrombosis. nih.gov In a typical chromogenic Protein C assay, Protein C in a plasma sample is first activated by a specific enzyme, often derived from snake venom (e.g., Protac® from Agkistrodon contortrix contortrix). The resulting activated Protein C then cleaves pGlu-Pro-Arg-MNA, and the rate of color development is directly proportional to the functional Protein C concentration in the sample. nih.gov

    The development of such assays has been a significant advancement in clinical diagnostics. Chromogenic assays are generally less susceptible to interferences from other plasma components that can affect clot-based methods, such as heparin, lupus anticoagulants, and elevated levels of Factor VIII. nih.gov This leads to more accurate and reliable measurements of Protein C activity.

    Furthermore, the principles of these assays have been adapted for high-throughput screening platforms, which are valuable in drug discovery and development for identifying and characterizing new anticoagulant or procoagulant compounds. The use of microfluidic devices with integrated fluorogenic or chromogenic substrates represents a recent technological advancement in coagulation monitoring. nih.gov

    Contribution to Understanding Protease Networks in Biological Processes

    Beyond the measurement of individual enzyme activities, this compound and similar substrates have contributed to a more nuanced understanding of the complex and highly regulated protease networks that govern biological processes like blood coagulation. The coagulation cascade involves a series of sequential activations of serine proteases, and the precise regulation of these enzymes is critical for maintaining hemostasis.

    By providing a means to accurately quantify the activity of key proteases such as thrombin and activated protein C, pGlu-Pro-Arg-MNA has enabled researchers to dissect the intricate interactions within this network. For example, these substrates have been used to study the activation of Protein C by the thrombin-thrombomodulin complex on the surface of endothelial cells. This interaction is a critical feedback mechanism that downregulates coagulation.

    Moreover, the use of specific chromogenic substrates allows for the investigation of how various inhibitors, cofactors, and allosteric modulators influence the activity of proteases within the network. This has been crucial in elucidating the mechanisms of action of both endogenous and therapeutic anticoagulants. The ability to measure enzyme activity directly, rather than relying on a global clotting time, provides more detailed insights into the specific points of intervention of these molecules within the coagulation cascade. ahajournals.org

    In essence, the application of this compound in research has moved beyond simple enzyme characterization to become a tool for systems-level analysis of protease-mediated pathways. This has significantly advanced our knowledge of the delicate balance of procoagulant and anticoagulant forces that is essential for cardiovascular health.

    Future Directions and Emerging Research Avenues

    Potential for Modified pGlu-Pro-Arg-MNA Monoacetate Derivatives

    The core structure of this compound offers a versatile scaffold for the development of novel derivatives with tailored specificities and enhanced performance characteristics. By systematically altering the peptide sequence or the fluorophore, researchers can create a panel of substrates to probe the activity of a wider range of proteases with greater precision.

    Key areas for modification include:

    Amino Acid Substitutions: Replacing the existing pyroglutamic acid, proline, or arginine residues with other natural or non-natural amino acids can shift the substrate's specificity towards different proteases. This approach allows for the fine-tuning of the substrate to match the recognition sequence of a particular enzyme of interest.

    Fluorophore Engineering: The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore can be substituted with other fluorescent reporters, such as those with longer emission wavelengths. This can help to minimize background fluorescence from biological samples and improve signal-to-noise ratios in complex assays.

    Attachment of Targeting Moieties: The addition of specific targeting ligands could direct the substrate to particular cellular compartments or tissues, enabling the in-situ monitoring of protease activity in living systems.

    These modifications will not only expand the repertoire of proteases that can be studied but also enhance the sensitivity and specificity of the assays in which these substrates are employed.

    Modification StrategyPotential OutcomeResearch Application
    Amino Acid Substitution Altered protease specificityProfiling of closely related proteases
    Fluorophore Engineering Reduced background fluorescenceHigh-sensitivity assays in complex biological samples
    Targeting Moiety Attachment Spatially resolved activity profilingIn-vivo imaging of protease activity

    Integration into Multiplexed Protease Activity Profiling

    The simultaneous analysis of multiple protease activities in a single sample, known as multiplexed profiling, is a powerful tool for understanding the complex interplay of these enzymes in biological processes. This compound and its derivatives are well-suited for integration into such multiplexed platforms.

    One promising approach involves the use of Förster Resonance Energy Transfer (FRET). In a FRET-based assay, a substrate is dually labeled with a donor and an acceptor fluorophore. Cleavage of the substrate separates the two fluorophores, leading to a measurable change in the fluorescence signal. By designing a library of substrates with different peptide sequences and distinct FRET pairs, it is possible to simultaneously measure the activity of multiple proteases.

    Another strategy employs mass cytometry, where substrates are tagged with heavy metal isotopes instead of fluorophores. This allows for a much higher degree of multiplexing, as a large number of distinct isotopes can be detected simultaneously.

    These multiplexed approaches will be invaluable for dissecting the complex "protease web" that governs many physiological and pathological processes. mdpi.com

    Advancements in Microfluidic and Miniaturized Assay Systems

    Microfluidic technologies offer numerous advantages for protease activity assays, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. The integration of this compound-based assays into these miniaturized systems is a key area of future development.

    Droplet-based microfluidics, where individual reactions are carried out in picoliter-volume droplets, is particularly well-suited for high-throughput screening of protease inhibitors. nih.govnih.gov Each droplet can encapsulate a specific concentration of an inhibitor and the protease/substrate mixture, allowing for the rapid testing of large compound libraries.

    Furthermore, the development of integrated microfluidic devices that combine cell culture, sample preparation, and protease activity measurement will enable the analysis of protease function in more physiologically relevant contexts. nih.gov

    TechnologyAdvantageApplication of pGlu-Pro-Arg-MNA
    Droplet-based Microfluidics High-throughput, low volumeScreening of large compound libraries for protease inhibitors
    Integrated Microfluidic Devices Physiologically relevant analysisStudying protease activity in cell-based models

    Expanding Applications in Systems Biology and Proteomics Research

    Systems biology aims to understand the complex interactions between different components of a biological system. Proteomics, a key component of systems biology, focuses on the large-scale study of proteins. Fluorogenic substrates like this compound can play a crucial role in these fields by providing a means to functionally annotate the proteome.

    By using multiplexed protease activity assays in combination with other "omics" technologies, such as genomics and transcriptomics, researchers can build comprehensive models of cellular signaling pathways and regulatory networks. This integrated approach can reveal how changes in protease activity are linked to alterations in gene expression and other cellular processes.

    Moreover, the use of specific protease substrates in chemical proteomics can aid in the identification of the physiological substrates of proteases in complex biological mixtures. nih.gov This is a critical step in understanding the biological function of these enzymes.

    Contribution to the Discovery of Therapeutic Targets for Protease-Mediated Conditions

    The dysregulation of protease activity is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Therefore, proteases represent an important class of therapeutic targets. High-throughput screening assays using fluorogenic substrates like this compound are a powerful tool for the discovery of novel protease inhibitors with therapeutic potential.

    By screening large libraries of small molecules for their ability to inhibit the activity of a specific protease, researchers can identify lead compounds for drug development. The detailed kinetic analysis enabled by these substrates can also provide valuable insights into the mechanism of inhibition, aiding in the optimization of these lead compounds.

    Furthermore, the application of multiplexed protease activity profiling in clinical samples can help to identify disease-specific protease signatures that can be used as biomarkers for diagnosis and prognosis, as well as for monitoring the efficacy of therapeutic interventions. The identification of proteases that are specifically activated in a disease state can also point to new therapeutic targets.

    Q & A

    Q. What is the biochemical role of pGlu-Pro-Arg-MNA monoacetate in thrombin activity assays?

    this compound is a chromogenic substrate designed to mimic the thrombin cleavage site in human fibrinogen. Upon thrombin-mediated hydrolysis, it releases p-nitroaniline (pNA), which is detected spectrophotometrically at 405 nm. This allows quantitative measurement of thrombin activity or inhibition, particularly in assays evaluating antithrombin III functionality. Key parameters include its Km value (0.106 mM) and purity grade (≥95%), which ensure reproducibility in kinetic studies .

    Q. How should researchers optimize storage conditions for this compound to maintain stability?

    The compound should be stored at 2–8°C in lyophilized form to prevent degradation. Reconstitution should be performed using high-purity, ice-cold buffers (e.g., Tris-HCl or PBS) to minimize spontaneous hydrolysis. Aliquot storage at -20°C is recommended for long-term stability, with avoidance of repeated freeze-thaw cycles .

    Q. What controls are essential when using this substrate in enzyme kinetics experiments?

    Include:

    • Blank control : Substrate alone to assess non-enzymatic hydrolysis.
    • Positive control : Purified thrombin to validate substrate reactivity.
    • Inhibitor control : Antithrombin III or heparin to confirm specificity.
    • pNA standard curve : For quantifying liberated pNA (≤0.5% free pNA in fresh batches) .

    Advanced Research Questions

    Q. How can contradictory kinetic data (e.g., variable Km values) arise in thrombin assays using this substrate?

    Discrepancies may stem from:

    • Buffer composition : Ionic strength and pH (optimal range: 7.4–8.0) alter thrombin conformation.
    • Enzyme source : Recombinant vs. plasma-derived thrombin may exhibit divergent catalytic efficiency.
    • Substrate purity : Impurities ≥5% (e.g., free pNA) skew absorbance readings. Validate purity via HPLC and adjust calculations using the molar extinction coefficient of pNA (ε = 9,900 M⁻¹cm⁻¹) .

    Q. What experimental strategies mitigate interference from plasma proteins in antithrombin III assays?

    • Sample dilution : Reduce matrix effects while maintaining detectable thrombin activity.
    • Chromogenic quenching controls : Use synthetic inhibitors (e.g., argatroban) to distinguish thrombin-specific signals.
    • Size-exclusion chromatography : Pre-treat plasma to remove high-molecular-weight interferents .

    Q. How does this compound compare to fluorogenic substrates (e.g., Phe-Pro-Arg-PABA-Resorufin) in sensitivity and specificity?

    While fluorogenic substrates (e.g., Resorufin-based) offer higher sensitivity (detection limits ~0.1 nM thrombin), this compound provides superior specificity due to its fibrinogen-mimetic sequence. Use fluorogenic substrates for low-abundance thrombin detection and chromogenic substrates for inhibition studies requiring minimal background noise .

    Q. What synthetic challenges are associated with producing this compound, and how do they impact assay reproducibility?

    Key challenges include:

    • Pyroglutamate stability : Susceptibility to racemization during solid-phase synthesis requires low-temperature coupling.
    • Acetate counterion variability : Batch-dependent acetate content may alter solubility. Standardize reconstitution protocols using conductivity measurements.
    • MNA group oxidation : Store under inert gas to prevent thioether bond degradation .

    Q. How can researchers validate this substrate’s performance in modified thrombin isoforms (e.g., γ-thrombin)?

    • Kinetic profiling : Compare kcat/Km values between α- and γ-thrombin.
    • Structural modeling : Map substrate interactions with thrombin’s exosite I using docking simulations.
    • Mutagenesis assays : Test thrombin variants (e.g., W215A) to assess exosite dependency .

    Methodological Notes

    • Data Normalization : Correct absorbance values for path length and turbidity using parallel readings at 620 nm.
    • Ethical Replication : Report buffer compositions, enzyme sources, and substrate lot numbers to enhance reproducibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.